molecular formula C9H11Cl2N3 B1404385 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 676464-97-4

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No. B1404385
M. Wt: 232.11 g/mol
InChI Key: PHCPHEDCSXQQBL-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyridine hydrochloride”, also known as “2-Picolyl chloride hydrochloride”, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 164.03 .


Synthesis Analysis

While specific synthesis methods for “2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride” are not available, “2-(Chloromethyl)pyridine hydrochloride” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Molecular Structure Analysis

The empirical formula for “2-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . The exact molecular structure of “2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride” is not available.


Physical And Chemical Properties Analysis

“2-(Chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 °C . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Syntheses and Crystal Structures

The compound "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride" is structurally similar to "2-(chloromethyl)-pyridine derivatives," which have been utilized in synthesizing methylsulphinyl derivatives and copper(II) complexes, demonstrating potential applications in organic synthesis and coordination chemistry. These compounds exhibit weak hydrogen-bonding interactions and have been structurally characterized, highlighting their significance in the field of chemical crystallography (Ma et al., 2018).

Fluorescent Probes for Mercury Ion Detection

Certain derivatives of imidazo[1,2-a]pyridine, structurally related to "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride," have been developed as fluorescent probes for mercury ion detection. These compounds demonstrate efficiency both in acetonitrile and buffered aqueous solutions, indicating their potential application in environmental monitoring and analytical chemistry (Shao et al., 2011).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, which share a similar core structure with "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride," have been studied for their inhibitory performance against mild steel corrosion. These studies involve various analytical techniques, including electrochemical methods, to evaluate their effectiveness, suggesting potential applications in materials science and engineering (Saady et al., 2021).

Safety And Hazards

“2-(Chloromethyl)pyridine hydrochloride” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and not to allow the material to contaminate the groundwater system .

properties

IUPAC Name

2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10;/h3-4,6H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPHEDCSXQQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN=C2)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740779
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride

CAS RN

676464-97-4
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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